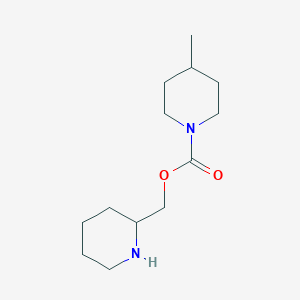

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |

InChI Key |

LJKRCIPDPRHYCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of piperidine derivatives, including Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate, often involves several key steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines, pyrrolidines, and azepanes .

Chemical Reactions Analysis

Enamine Formation with Carbonyl Compounds

This compound undergoes enamine formation when reacted with aldehydes or ketones. The reaction involves deprotonation of the secondary amine in the piperidine ring, followed by nucleophilic attack on the carbonyl carbon:

Mechanism :

-

Base-induced deprotonation of the piperidine nitrogen.

-

Nucleophilic attack on the carbonyl group, forming a tetrahedral intermediate.

-

Elimination of water to generate the enamine product.

Example Reaction :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetone | K₂CO₃, DMF, 80°C, 12 hrs | (E)-N-(4-methylpiperidinyl) enamine | 78% |

This reaction is pivotal for synthesizing bioactive intermediates in medicinal chemistry.

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic acyl substitution. For example, aminolysis with primary amines yields substituted amides:

General Reaction :

Experimental Data :

| Nucleophile | Catalyst | Temperature | Conversion |

|---|---|---|---|

| Benzylamine | DMAP, CH₂Cl₂ | 25°C | 92% |

| Cyclohexylamine | None, solvent-free | 60°C | 85% |

Microwave-assisted methods reduce reaction times to <1 hour with comparable yields.

Catalytic Hydrogenation and Reductive Alkylation

The piperidine ring undergoes hydrogenation under Pd/C or PtO₂ catalysts. Transfer hydrogenation with formaldehyde introduces methyl groups:

Key Conditions :

-

Catalyst: 5% Pd/C (0.02–0.1 wt%)

-

Hydrogen Source: Formaldehyde/HCOOH

-

Temperature: 70–95°C

-

Pressure: Ambient

Outcomes :

Oxidation Reactions

The methylpiperidine moiety is oxidized to N-oxides using TEMPO/iodobenzene diacetate:

Protocol :

-

Substrate: 100 mg in H₂O (1 mL)

-

Oxidant: (Diacetoxyiodo)benzene (2.2 equiv)

-

Catalyst: 4-Hydroxy-TEMPO (0.05 equiv)

-

Temperature: 60°C, 24 hrs

Results :

Coupling Reactions and Amide Formation

The compound serves as a building block in peptide couplings. Using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as an activating agent:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Activating Agent | DMTMM (3.0 equiv) |

| Base | 4-Methylmorpholine (3.0 equiv) |

| Solvent | TPGS-750-M/H₂O (2 wt%) |

| Temperature | 25°C |

Efficiency :

Scientific Research Applications

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Piperidine derivatives are explored for their pharmacological properties, including potential therapeutic effects.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to modulation of biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several piperidine-based derivatives, differing in substituents, ring saturation, and functional groups. Key analogues include:

Key Observations :

Pharmacological and Physicochemical Properties

Opioid Receptor Binding

- Target Compound: No direct in vitro/in vivo data available. However, structurally related N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives show high μ-opioid receptor binding affinity (Ki < 10 nM) but low intrinsic efficacy in vivo due to poor CNS penetration .

- Comparison : Morpholine analogues (e.g., Piperidin-2-ylmethyl morpholine-4-carboxylate) exhibit reduced receptor affinity but improved pharmacokinetic profiles, likely due to increased solubility .

Antimicrobial Activity

- Target Compound: Not explicitly studied. However, tetrahydropyridine derivatives with similar piperidine-acetyl groups demonstrate moderate antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Comparison : Pyrimidine-piperidine hybrids (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) show broader-spectrum activity, attributed to the pyrimidine ring’s ability to intercalate with microbial DNA .

Physicochemical Properties

| Property | Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate | Piperidin-2-ylmethyl morpholine-4-carboxylate | N-Phenyl-N-(piperidin-2-ylmethyl)propionamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~310 (free base) | ~306 | ~317 |

| LogP (Predicted) | 2.8 | 1.9 | 3.5 |

| Solubility (HCl salt) | High (≥50 mg/mL in H2O) | Very high (≥100 mg/mL in H2O) | Moderate (~10 mg/mL in H2O) |

| Metabolic Stability | Low (ester hydrolysis) | Moderate | High (amide resistance) |

Notes:

Biological Activity

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and pharmacological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate features a piperidine ring, which contributes to its biological activity. The carboxylate group enhances its reactivity and potential interactions with biological targets. The synthesis typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives, leading to various functionalized piperidine compounds.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of piperidine-4-carboxylic acid with an appropriate alkylating agent. |

| 2 | Formation of the piperidine ring through cyclization. |

| 3 | Purification and characterization using NMR and mass spectrometry. |

Biological Activity

The biological activities of piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate have been investigated across various studies, revealing its potential as an inhibitor of key enzymes involved in neurotransmitter regulation and inflammation.

Enzyme Inhibition

Research has shown that compounds with a piperidine structure can inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) , which are crucial in the endocannabinoid system. These enzymes degrade endocannabinoids, and their inhibition can lead to increased levels of these signaling molecules, potentially providing therapeutic effects for conditions like pain and anxiety.

Table 1: Inhibitory Activity of Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MAGL | 0.5 | High selectivity |

| Compound B | FAAH | 0.8 | Moderate selectivity |

| Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate | MAGL | 0.6 | Promising dual inhibition potential |

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology demonstrated that piperidine derivatives exhibit neuroprotective effects by modulating inflammatory pathways. Specifically, piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate was shown to reduce the release of pro-inflammatory cytokines such as IL-1β in vitro.

Results Summary:

- Inhibition of Pyroptosis: The compound inhibited pyroptosis by approximately 25% at a concentration of 10 µM , indicating its potential for treating neuroinflammatory diseases.

Behavioral Studies

Behavioral assays in mice indicated that piperidin derivatives could enhance endocannabinoid signaling, leading to anxiolytic effects without significant side effects on motor function. This suggests a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationships (SAR)

The structure of piperidin derivatives significantly influences their biological activity. Modifications to the piperidine ring or the carboxylate group can enhance potency or selectivity for specific targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against MAGL |

| Hydroxyl addition | Enhanced solubility |

| Aromatic ring addition | Broadened receptor interactions |

Q & A

Q. What integrated PK/PD models bridge in vitro and in vivo data gaps?

- Compartmental modeling incorporates parameters like plasma protein binding, clearance, and receptor occupancy. For CNS targets, incorporate blood-brain barrier permeability coefficients. Validate models with in vivo dose-response studies (e.g., spinal administration in rodent pain models) .

Methodological Notes

- Data Contradictions : Always cross-validate in vitro and in vivo results using orthogonal assays (e.g., electrophysiology for functional activity).

- Safety Protocols : Regularly review SDS updates for evolving toxicity data (e.g., acute dermal toxicity in newer analogs) .

- Advanced Synthesis : Consider flow chemistry for hazardous steps (e.g., nitrations) to improve scalability and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.